molecular formula C10H9N2O3S2- B1387496 Sodium 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate CAS No. 1092301-37-5

Sodium 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate

Cat. No. B1387496
CAS RN: 1092301-37-5
M. Wt: 269.3 g/mol
InChI Key: NZTGCUYNLGZDRD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate is a chemical compound with the molecular formula C10H9N2O3S2 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of Sodium 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate can be found in various chemical databases . The compound has a complex structure that includes a morpholine ring and a thieno[2,3-d][1,3]thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of Sodium 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate can be found in chemical databases . These databases provide information on its structure, chemical names, classification, and more .

Scientific Research Applications

Antibacterial Activity

Thiazole compounds have been studied for their antibacterial properties. For instance, certain thiazole derivatives have been synthesized and screened for antibacterial activities against various bacterial strains .

Antioxidant Activity

Some thiazoles are also known to exhibit antioxidant activities. This property is important in the context of preventing oxidative stress-related damage in biological systems .

Antifungal Activity

Similar to their antibacterial properties, thiazole derivatives can also be effective against fungal infections. Molecular docking studies of these compounds have shown promise in this field .

Antimicrobial Agents

The synthesis of new thiazole derivatives has led to the evaluation of these compounds as potential antimicrobial agents, expanding their application in medical research .

properties

IUPAC Name

2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2/c13-9(14)7-5-6-8(16-7)11-10(17-6)12-1-3-15-4-2-12/h5H,1-4H2,(H,13,14)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTGCUYNLGZDRD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C=C(S3)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N2O3S2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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